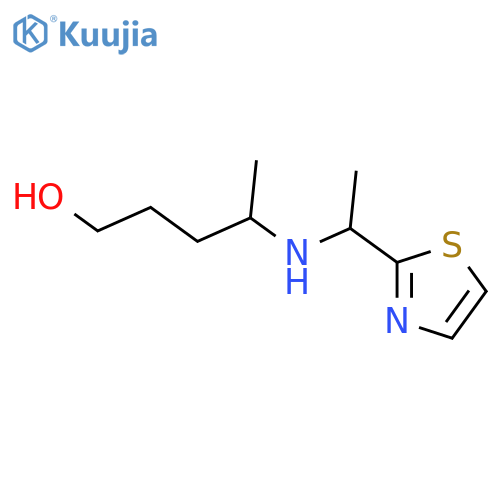

Cas no 1519476-37-9 (4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol)

1519476-37-9 structure

商品名:4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol

4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-Pentanol, 4-[[1-(2-thiazolyl)ethyl]amino]-

- 4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol

-

- インチ: 1S/C10H18N2OS/c1-8(4-3-6-13)12-9(2)10-11-5-7-14-10/h5,7-9,12-13H,3-4,6H2,1-2H3

- InChIKey: LMXLDWUZFYPYQE-UHFFFAOYSA-N

- ほほえんだ: C(O)CCC(NC(C1=NC=CS1)C)C

4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-162976-0.1g |

4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol |

1519476-37-9 | 0.1g |

$968.0 | 2023-05-24 | ||

| Enamine | EN300-162976-5.0g |

4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol |

1519476-37-9 | 5g |

$3189.0 | 2023-05-24 | ||

| Enamine | EN300-162976-2.5g |

4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol |

1519476-37-9 | 2.5g |

$2155.0 | 2023-05-24 | ||

| Enamine | EN300-162976-250mg |

4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol |

1519476-37-9 | 250mg |

$774.0 | 2023-09-22 | ||

| Enamine | EN300-162976-50mg |

4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol |

1519476-37-9 | 50mg |

$707.0 | 2023-09-22 | ||

| Enamine | EN300-162976-1000mg |

4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol |

1519476-37-9 | 1000mg |

$842.0 | 2023-09-22 | ||

| Enamine | EN300-162976-2500mg |

4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol |

1519476-37-9 | 2500mg |

$1650.0 | 2023-09-22 | ||

| Enamine | EN300-162976-10.0g |

4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol |

1519476-37-9 | 10g |

$4729.0 | 2023-05-24 | ||

| Enamine | EN300-162976-0.05g |

4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol |

1519476-37-9 | 0.05g |

$924.0 | 2023-05-24 | ||

| Enamine | EN300-162976-0.5g |

4-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol |

1519476-37-9 | 0.5g |

$1056.0 | 2023-05-24 |

4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol 関連文献

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

1519476-37-9 (4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量